Cas no 1108745-30-7 (5-(3,5-Difluorobenzyl)-1H-indazol-3-amine)

5-(3,5-Difluorobenzyl)-1H-indazol-3-amine structure
1108745-30-7 structure
Product Name:5-(3,5-Difluorobenzyl)-1H-indazol-3-amine
CAS No:1108745-30-7
MF:C14H11F2N3
MW:259.2540
MDL:MFCD28129098
CID:2114606
PubChem ID:44134265
Update Time:2025-07-25

5-(3,5-Difluorobenzyl)-1H-indazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 5-(3,5-difluorobenzyl)-1H-indazol-3-amine
    • 3-Amino-5-(3,5-difluorobenzyl)-1H-indazole
    • 5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-amine
    • CZQCRNRCCQSJHD-UHFFFAOYSA-N
    • SB18040
    • SY060686
    • 5-(3,5-Difluoro-benzyl)-1H-indazol-3-ylamine
    • BCP30824
    • 5-(3,5- difluorobenzyl)-1 h- azole-3-amine
    • CS-0056813
    • 5-(3,5-Difluorobenzyl)-1H-Indazol-3-ylamine
    • AKOS030568350
    • MFCD28129098
    • AC-31287
    • AS-64916
    • DA-38725
    • SCHEMBL3510229
    • 1108745-30-7
    • W16870
    • 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine
    • MDL: MFCD28129098
    • Inchi: 1S/C14H11F2N3/c15-10-4-9(5-11(16)7-10)3-8-1-2-13-12(6-8)14(17)19-18-13/h1-2,4-7H,3H2,(H3,17,18,19)
    • InChI Key: CZQCRNRCCQSJHD-UHFFFAOYSA-N
    • SMILES: FC1C([H])=C(C([H])=C(C=1[H])C([H])([H])C1C([H])=C([H])C2=C(C(N([H])[H])=NN2[H])C=1[H])F

Computed Properties

  • Exact Mass: 259.09210369g/mol
  • Monoisotopic Mass: 259.09210369g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 305
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.7
  • XLogP3: 3.3

5-(3,5-Difluorobenzyl)-1H-indazol-3-amine Pricemore >>

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5-(3,5-Difluorobenzyl)-1H-indazol-3-amine Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:1108745-30-7)5-(3,5-Difluorobenzyl)-1H-indazol-3-amine
Order Number:A905927
Stock Status:in Stock
Quantity:10g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:22
Price ($):297.0/178.0
Email:sales@amadischem.com

Additional information on 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine

Professional Introduction to Compound with CAS No 1108745-30-7 and Product Name: 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine

The compound with the CAS number 1108745-30-7 and the product name 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of both 3,5-difluorobenzyl and indazol-3-amine moieties in its molecular framework suggests a rich chemical diversity that can be exploited for the development of novel therapeutic agents.

Recent research in the domain of heterocyclic compounds has highlighted the importance of indazole derivatives in drug discovery. The indazole core, characterized by its fused benzene and pyrrole rings, is a privileged scaffold in medicinal chemistry due to its biological activity and structural versatility. Specifically, 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine has been investigated for its potential pharmacological effects, particularly in the context of targeting various disease pathways. The introduction of fluorine atoms at the 3 and 5 positions of the benzyl group enhances the compound's metabolic stability and binding affinity to biological targets.

In the context of modern drug development, the synthesis and characterization of such complex molecules require a multidisciplinary approach. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the indazole backbone efficiently. The 3,5-difluorobenzyl substituent plays a crucial role in modulating the electronic properties of the indazole ring, thereby influencing its interactions with biological receptors. This has led to several promising derivatives being explored for their potential therapeutic benefits.

One of the most compelling aspects of 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine is its potential as an intermediate in the synthesis of more complex pharmacophores. The amine functionality at the 3-position of the indazole ring provides a reactive site for further chemical modifications, enabling chemists to design molecules with tailored biological activities. This flexibility has been leveraged in recent studies to develop compounds with enhanced efficacy against specific diseases. For instance, derivatives of this scaffold have shown promise in preclinical trials as inhibitors of certain kinases and enzymes implicated in cancer progression.

The incorporation of fluorine atoms into pharmaceutical compounds is a well-established strategy to improve their pharmacokinetic profiles. Fluorine atoms can influence solubility, lipophilicity, and metabolic stability, all critical factors for drug efficacy. In the case of 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine, the fluorine atoms at positions 3 and 5 on the benzyl group contribute to its overall stability while maintaining its ability to interact effectively with biological targets. This balance is essential for developing drugs that can withstand metabolic processes while remaining active at target sites.

Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of such complex molecules. Molecular modeling studies have been conducted to predict how 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine interacts with various enzymes and receptors. These simulations have provided valuable insights into its binding affinity and potential side effects, guiding further optimization efforts. By integrating experimental data with computational predictions, researchers can accelerate the drug discovery process significantly.

The pharmaceutical industry continues to invest heavily in exploring new chemical entities like 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine due to its potential therapeutic applications. Its unique structural features make it an attractive candidate for further development into drugs targeting a wide range of diseases. As research progresses, it is expected that more derivatives will be synthesized and tested, leading to novel treatments that address unmet medical needs.

In conclusion,5-(3,5-Difluorobenzyl)-1H-indazol-3-amine represents a significant contribution to pharmaceutical chemistry. Its complex structure and versatile reactivity make it a valuable tool for drug discovery efforts aimed at developing new therapies for various diseases. With ongoing research and development efforts continuing to uncover its full potential, this compound is poised to play an important role in future medical treatments.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1108745-30-7)5-(3,5-Difluorobenzyl)-1H-indazol-3-amine
A905927
Purity:99%/99%
Quantity:10g/5g
Price ($):297.0/178.0
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